Apoptotic agent-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

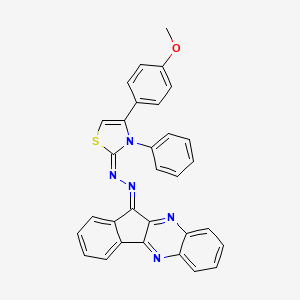

Molecular Formula |

C31H21N5OS |

|---|---|

Molecular Weight |

511.6 g/mol |

IUPAC Name |

(E)-N-[(E)-indeno[1,2-b]quinoxalin-11-ylideneamino]-4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2-imine |

InChI |

InChI=1S/C31H21N5OS/c1-37-22-17-15-20(16-18-22)27-19-38-31(36(27)21-9-3-2-4-10-21)35-34-29-24-12-6-5-11-23(24)28-30(29)33-26-14-8-7-13-25(26)32-28/h2-19H,1H3/b34-29+,35-31+ |

InChI Key |

WAEQWWIOOILUGW-VFHYRVMQSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CS/C(=N/N=C/3\C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53)/N2C7=CC=CC=C7 |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=NN=C3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53)N2C7=CC=CC=C7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Apoptotic Agent-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptotic agent-3, also identified as compound 15f, is a synthetic thiazole-indenoquinoxaline hybrid that has demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines. This technical guide provides a comprehensive overview of its core mechanism of action, supported by quantitative data and detailed experimental insights. The agent primarily functions by inducing apoptosis through the intrinsic mitochondrial pathway, characterized by the modulation of the Bcl-2 family of proteins and the subsequent activation of the caspase cascade.

Core Mechanism of Action

This compound exerts its cytotoxic effects on cancer cells by triggering programmed cell death, or apoptosis. The primary signaling cascade initiated by this agent is the mitochondria-mediated intrinsic apoptotic pathway. This process involves a carefully orchestrated series of molecular events that culminate in the activation of effector caspases, the executioners of apoptosis.

The mechanism is initiated by the agent's ability to disrupt the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, this compound upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization (MOMP). The subsequent release of cytochrome c from the mitochondria into the cytosol triggers the formation of the apoptosome and activation of caspase-9, which in turn activates the key executioner caspase, Caspase-3. Activated Caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2]

Furthermore, this compound has been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis and further proliferation.[2]

Signaling Pathway Diagram

References

Apoptotic Agent-3: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Apoptotic agent-3, a novel thiazole-indenoquinoxaline hybrid compound (also referred to as compound 15f) with demonstrated anti-proliferative and pro-apoptotic activities. This document details the synthesis of this compound, its in vitro efficacy against various cancer cell lines, and the underlying mechanism of action involving the mitochondrial-mediated apoptotic pathway. Detailed experimental protocols for the synthesis and biological evaluation of this agent are provided to facilitate further research and development.

Introduction

The induction of apoptosis, or programmed cell death, is a cornerstone of many cancer therapies.[1] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, with a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determining cell fate.[2] A promising strategy in oncology is the development of small molecules that can shift this balance in favor of apoptosis, leading to the selective elimination of cancer cells. This compound has emerged as one such molecule, demonstrating potent activity in preclinical studies.[3]

This compound is a thiazole-indenoquinoxaline derivative that has shown significant anti-proliferative effects against several human cancer cell lines.[3] Its mechanism is believed to be centered on the intrinsic pathway of apoptosis, involving the mitochondria and key signaling proteins like Bcl-2, Bax, and caspases.[3] This guide will provide an in-depth look at the discovery, synthesis, and biological characterization of this promising anti-cancer compound.

Discovery and Synthesis of this compound

This compound (compound 15f) was identified as part of a study focused on the design and synthesis of thiazole-indenoquinoxaline hybrids as potential cytotoxic agents. The synthesis is a multi-step process, beginning with the preparation of key intermediates.

Synthesis of Intermediates

The synthesis of this compound requires the prior synthesis of two key intermediates: 2-cyano-N-(p-tolyl)acetamide and 2-chloro-11H-indeno[1,2-b]quinoxalin-11-one. The latter is then converted to a hydrazine derivative.

-

Synthesis of 2-cyano-N-(p-tolyl)acetamide: A mixture of ethyl cyanoacetate and p-toluidine is heated, leading to the formation of 2-cyano-N-(p-tolyl)acetamide.

-

Synthesis of 2-(5,6-dihydro-11-oxo-11H-indeno[1,2-b]quinoxalin-2-yl)hydrazine: This intermediate is prepared from 2-chloro-5,6-dihydro-11H-indeno[1,2-b]quinoxalin-11-one by reaction with hydrazine hydrate.

Final Synthesis of this compound (Compound 15f)

The final step in the synthesis of this compound involves the condensation of the hydrazine intermediate with an appropriate diketone.

Experimental Protocol: Synthesis of this compound

-

A mixture of 2-(5,6-dihydro-11-oxo-11H-indeno[1,2-b]quinoxalin-2-yl)hydrazine (10 mmol) and ethyl 2-cyano-3-oxo-N-(p-tolyl)butanamide (10 mmol) in absolute ethanol (30 mL) is prepared.

-

A few drops of piperidine are added as a catalyst.

-

The reaction mixture is refluxed for 6-8 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried.

-

The crude product is recrystallized from an appropriate solvent (e.g., ethanol or a mixture of ethanol and DMF) to yield the pure this compound.

Biological Activity and Data Presentation

This compound has demonstrated selective anti-proliferative activity against a panel of human cancer cell lines. Its cytotoxicity was evaluated using the MTT assay, and the half-maximal inhibitory concentration (IC50) values were determined.

| Cell Line | Cell Type | IC50 (µM)[3] |

| HCT-116 | Colon Carcinoma | 1.62 |

| HepG-2 | Hepatocellular Carcinoma | 1.46 |

| MCF-7 | Breast Adenocarcinoma | 2.04 |

| WI-38 | Normal Human Lung Fibroblast | 117.9 |

Table 1: In vitro anti-proliferative activity of this compound against human cancer cell lines and a normal cell line.

The data clearly indicates that this compound is significantly more potent against the tested cancer cell lines compared to the normal human cell line, suggesting a favorable therapeutic window.

Mechanism of Action: Signaling Pathway

This compound induces apoptosis through the mitochondria-mediated intrinsic pathway.[3] This involves the regulation of the Bcl-2 family of proteins and the subsequent activation of executioner caspases.[3]

Caption: Proposed signaling pathway of this compound.

Treatment of cancer cells with this compound leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, an initiator caspase, which in turn activates the executioner caspase, caspase-3.[3] Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture

-

Cell Lines: HCT-116 (human colon carcinoma), HepG-2 (human hepatocellular carcinoma), MCF-7 (human breast adenocarcinoma), and WI-38 (normal human lung fibroblast) cell lines are used.

-

Culture Medium: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.

MTT Assay for Cell Viability

This assay is used to determine the cytotoxic effects of this compound.

-

Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 hours). A vehicle control (DMSO) is also included.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

-

Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 hours.

-

Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

The cell pellet is resuspended in 1X binding buffer.

-

Annexin V-FITC and Propidium Iodide are added to the cell suspension according to the manufacturer's instructions.

-

The cells are incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Western Blot Analysis

This technique is used to determine the expression levels of key apoptotic proteins.

-

Cells are treated with this compound at its IC50 concentration for 24 hours.

-

Total protein is extracted from the cells using a suitable lysis buffer.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against Bcl-2, Bax, Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The relative band intensities are quantified using densitometry software.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound.

Caption: Experimental workflow for this compound.

Conclusion

This compound is a promising anti-cancer compound that exhibits potent and selective cytotoxic activity against various cancer cell lines. Its mechanism of action, centered on the induction of apoptosis via the intrinsic mitochondrial pathway, makes it an attractive candidate for further development. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate continued research into this and related compounds, with the ultimate goal of translating these findings into novel therapeutic strategies for the treatment of cancer.

References

- 1. In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular docking, derivatization, characterization and biological assays of amantadine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Apoptotic Agent-3 in Programmed Cell Death

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Apoptotic Agent-3, a novel compound with demonstrated anti-proliferative and pro-apoptotic activities. This document details its mechanism of action, associated signaling pathways, quantitative efficacy data, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound, also identified as compound 15f, is a synthetic small molecule that has emerged as a potent inducer of programmed cell death, or apoptosis, in various cancer cell lines.[1] Its primary mechanism of action involves the intrinsic apoptotic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins and culminates in the activation of executioner caspases.[1] This guide will explore the molecular intricacies of how this compound modulates these pathways to induce cancer cell death.

Mechanism of Action and Signaling Pathway

This compound triggers apoptosis through the mitochondria-mediated intrinsic pathway.[1] This pathway is initiated by various intracellular stresses and is tightly regulated by the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family.

The core mechanism of this compound involves:

-

Modulation of Bcl-2 Family Proteins: this compound disrupts the balance of Bcl-2 family proteins by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein BAX.[1] The exact nature of the interaction, whether through direct binding or transcriptional regulation, is a subject of ongoing investigation.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bcl-2/BAX ratio leads to the oligomerization of BAX and its insertion into the outer mitochondrial membrane. This creates pores, leading to MOMP and the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: Key among the released factors is cytochrome c, which binds to Apoptotic Protease Activating Factor-1 (Apaf-1). This complex, in the presence of dATP, recruits and activates pro-caspase-9, forming a multi-protein complex known as the apoptosome.[2][3]

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.[2][4] Activated caspase-3 is the primary executioner caspase, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[2][4]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound inducing apoptosis.

Quantitative Data Presentation

The efficacy of this compound has been quantified across several cancer cell lines. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) at 24 hours |

| HCT-116 | Colon Carcinoma | 1.62 |

| HepG-2 | Hepatocellular Carcinoma | 1.46 |

| MCF-7 | Breast Adenocarcinoma | 2.04 |

| WI-38 | Normal Human Fibroblasts | 117.9 |

Data sourced from MedChemExpress.[1]

Table 2: Modulation of Apoptotic Proteins by this compound in HepG-2 Cells

| Protein | Change in Level | Fold Change |

| Active Caspase-3 | Increase | 11.53 |

| BAX | Increase | 10.0 |

| Bcl-2 | Decrease | 3.8 |

Cells were treated with 1.46 µM of this compound for 24 hours. Data sourced from MedChemExpress.[1]

Table 3: Effect of this compound on Cell Cycle Distribution and Apoptosis in HepG-2 Cells

| Parameter | Effect |

| G2-M Phase | Increased percentage of cells |

| G1 and S Phases | Decreased percentage of cells |

| Early Apoptosis | Increased from 0.69% to 8.25% |

| Late Apoptosis | Increased from 0.32% to 13.05% |

Data sourced from MedChemExpress.[1]

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effect of this compound on cancer cells.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V- / PI-

-

Early apoptotic cells: Annexin V+ / PI-

-

Late apoptotic/necrotic cells: Annexin V+ / PI+

-

Western Blotting for Apoptotic Proteins

This protocol is for detecting changes in the expression levels of key apoptotic proteins.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Bcl-2, anti-BAX, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of a novel apoptotic agent like this compound.

References

An In-depth Technical Guide to the Core Mechanism of Apoptotic Agent-3: Bcl-2/Bax Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis and normal development.[1] Its dysregulation is a hallmark of numerous diseases, including cancer, where malignant cells evade apoptosis to enable their survival and proliferation.[2][3] The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control mitochondrial outer membrane permeabilization (MOMP), a critical "point of no return" in the apoptotic cascade.[4][5] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members, which are further divided into the effectors (Bax and Bak) and the BH3-only proteins (e.g., Bid, Bim, Puma).[6][7]

Apoptotic agent-3 has emerged as a promising small molecule that induces apoptosis in cancer cells by modulating the delicate balance of these Bcl-2 family proteins.[8] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its role in activating the Bcl-2/Bax pathway. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for assessing its activity, and visual representations of the key signaling pathways.

Mechanism of Action: this compound and the Bcl-2/Bax Pathway

This compound exerts its anti-proliferative effects by instigating apoptosis through the mitochondria-mediated Bcl-2/Bax pathway, ultimately leading to the activation of the caspase cascade.[8] The core of its mechanism lies in its ability to shift the balance between pro- and anti-apoptotic Bcl-2 family members in favor of cell death.

Under normal physiological conditions, the anti-apoptotic protein Bcl-2 sequesters the pro-apoptotic protein Bax, preventing its activation and the subsequent permeabilization of the mitochondrial outer membrane.[9] this compound disrupts this equilibrium, leading to a decrease in the expression of Bcl-2 and a concurrent increase in the expression of Bax.[8] This altered Bax/Bcl-2 ratio is a critical determinant for inducing apoptosis.[9][10]

The upregulation of Bax and downregulation of Bcl-2 by this compound facilitates the translocation of Bax from the cytosol to the mitochondrial outer membrane.[3][11] Once at the mitochondria, activated Bax molecules oligomerize to form pores, leading to MOMP.[4][11][12] This permeabilization results in the release of apoptogenic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[1][4]

In the cytosol, cytochrome c associates with Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form a multiprotein complex known as the apoptosome.[3] The formation of the apoptosome triggers the activation of caspase-9, an initiator caspase, which in turn cleaves and activates effector caspases, such as caspase-3.[3][13] Activated caspase-3 is the primary executioner caspase, responsible for cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[13] this compound has been shown to significantly increase the levels of active caspase-3.[8]

Quantitative Data Summary

The efficacy of this compound has been demonstrated through its selective anti-proliferative activities against various cancer cell lines, with significantly lower toxicity towards normal human cells.[8] The following tables summarize the key quantitative findings.

| Cell Line | Description | IC50 (µM) at 24 hours |

| HCT-116 | Human Colon Cancer | 1.62 |

| HepG-2 | Human Liver Cancer | 1.46 |

| MCF-7 | Human Breast Cancer | 2.04 |

| WI-38 | Normal Human Lung | 117.9 |

Table 1: Anti-proliferative Activity of this compound. [8]

| Biomarker | Effect in HepG-2 cells (1.46 µM, 24 hours) |

| Active Caspase-3 | 11.53-fold increase |

| BAX | 10-fold increase |

| Bcl-2 | 3.8-fold decrease |

Table 2: Modulation of Key Apoptotic Proteins by this compound. [8]

| Cell Cycle Phase | Effect in HepG-2 cells |

| G2-M | Increased percentage |

| G1 | Decreased percentage |

| S | Decreased percentage |

Table 3: Cell Cycle Analysis upon Treatment with this compound. [8]

| Apoptosis Stage | Effect in HepG-2 cells |

| Early Apoptosis | Increased from 0.69% to 8.25% |

| Late Apoptosis | Increased from 0.32% to 13.05% |

Table 4: Induction of Apoptosis by this compound. [8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pro-apoptotic activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the anti-proliferative effects of this compound.

-

Seed cells in a 96-well plate at a density of 5x10^4 cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound and incubate for the desired time period (e.g., 24 hours).

-

Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Western Blot Analysis for Bcl-2 and Bax Expression

This technique is used to quantify the protein levels of Bcl-2 and Bax.[10]

-

Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Perform densitometric analysis to quantify the protein expression levels relative to the loading control.

Caspase-3 Activity Assay

This assay measures the activity of the executioner caspase-3.[14]

-

Treat cells with this compound for the desired time.

-

Lyse the cells and collect the supernatant.

-

Add the cell lysate to a reaction buffer containing a caspase-3 substrate conjugated to a colorimetric or fluorometric reporter.

-

Incubate the mixture at 37°C.

-

Measure the absorbance or fluorescence using a microplate reader.

-

The activity is proportional to the amount of cleaved substrate.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[15]

-

Harvest treated and untreated cells by trypsinization.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

-

Fix treated and untreated cells in cold 70% ethanol overnight.

-

Wash the cells with PBS and resuspend in a solution containing RNase A and propidium iodide (PI).

-

Incubate for 30 minutes at 37°C.

-

Analyze the DNA content of the cells by flow cytometry.

-

The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G1, S, and G2/M phases.

Visualizations

Signaling Pathway of this compound

Caption: Signaling cascade initiated by this compound.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's effects.

Logical Relationship of Bcl-2 Family Proteins in Apoptosis

Caption: Interactions of Bcl-2 family proteins in apoptosis.

References

- 1. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mechanisms by which Bak and Bax permeabilise mitochondria during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. How the Bcl-2 family of proteins interact to regulate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Caspase 3 in Apoptosis - The Executioner and Its Role and Function in Cell Death | Bio-Techne [bio-techne.com]

- 14. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Caspase-3 Activation by Apoptotic Agent-3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the activation of Caspase-3 by Apoptotic agent-3, a promising compound in cancer research. It includes quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the associated signaling pathways and experimental workflows.

Core Concepts: Apoptosis and Caspase-3

Apoptosis, or programmed cell death, is a critical physiological process for removing unwanted or damaged cells.[1] This process is tightly regulated by a cascade of signaling events.[2] The execution phase of apoptosis is largely carried out by a family of cysteine proteases known as caspases.[3][4] Caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[5] It exists as an inactive zymogen, procaspase-3, which is activated through proteolytic cleavage by initiator caspases, such as caspase-8 and caspase-9.[3][5]

This compound: A Thiazole-indenoquinoxaline Hybrid

This compound, also identified as compound 15f, is a thiazole-indenoquinoxaline hybrid that has demonstrated significant anti-proliferative activities in various cancer cell lines.[6] It has been shown to induce apoptosis through the mitochondria-mediated Bcl-2/Bax pathway and subsequent activation of Caspase-3.[6]

Quantitative Data Summary

The efficacy of this compound (compound 15f) has been quantified across several cancer cell lines. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound (Compound 15f) [6]

| Cell Line | Cell Type | IC50 (µM) after 24 hours |

| HCT-116 | Colon Carcinoma | 1.62 |

| HepG-2 | Hepatocellular Carcinoma | 1.46 |

| MCF-7 | Breast Adenocarcinoma | 2.04 |

| WI-38 | Normal Human Lung Fibroblast | 117.9 |

Table 2: Effect of this compound (Compound 15f) on Apoptotic Markers in HepG-2 Cells [6]

Cells were treated with 1.46 µM of this compound for 24 hours.

| Protein | Fold Change vs. Control |

| Active Caspase-3 | 11.53 |

| BAX | 10 |

| Bcl-2 | -3.8 |

Signaling Pathway of this compound

This compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates Caspase-9, the initiator caspase for this pathway. Activated Caspase-9, in turn, cleaves and activates the executioner caspase, Caspase-3.

Caption: Signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound (Compound 15f)

-

Cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 24 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for Caspase-3, Bax, and Bcl-2

This technique is used to detect and quantify the levels of specific proteins in a cell lysate.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cell pellets in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Caspase-3 Activity Assay (Fluorometric)

This assay measures the enzymatic activity of Caspase-3.

Materials:

-

Treated and untreated cells

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Assay buffer

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Add equal amounts of protein lysate to each well of a 96-well black plate.

-

Add the Caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Calculate the fold-increase in Caspase-3 activity relative to the untreated control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the apoptotic effects of a compound like this compound.

Caption: Experimental workflow for apoptosis studies.

References

- 1. mpbio.com [mpbio.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]

- 4. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]

- 5. Exploring a novel thiazole derivatives hybrid with fluorinated-indenoquinoxaline as dual inhibitors targeting VEGFR2/AKT and apoptosis inducers against hepatocellular carcinoma with docking simulation. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Apoptotic Agent-3 Induced Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apoptotic Agent-3 (AA-3) is a novel synthetic compound demonstrating significant potential as an anti-neoplastic agent. This document provides a comprehensive technical overview of the core mechanism of action of AA-3, focusing on its ability to induce cell cycle arrest and subsequent apoptosis in cancer cell lines. The data presented herein is a synthesis of foundational studies aimed at elucidating the molecular pathways affected by AA-3. This guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the primary signaling cascade and experimental workflows.

Quantitative Data Summary

The anti-proliferative and cell cycle effects of this compound were evaluated across multiple cancer cell lines. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Type | IC50 (µM) after 48h |

| HeLa | Cervical Cancer | 12.5 |

| A549 | Lung Carcinoma | 25.8 |

| MCF-7 | Breast Cancer | 18.2 |

| HCT116 | Colon Cancer | 9.7 |

Table 2: Cell Cycle Distribution Analysis in HCT116 Cells Treated with this compound for 24 hours

| Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control (0.1% DMSO) | 55.3% | 20.1% | 24.6% |

| This compound (10 µM) | 15.8% | 10.5% | 73.7% |

Table 3: Modulation of Key Cell Cycle and Apoptotic Proteins in HCT116 Cells

| Protein Target | Treatment (24h) | Fold Change in Expression (vs. Control) |

| Cyclin B1 | This compound (10 µM) | -3.5 |

| Cdk1 (p-Tyr15) | This compound (10 µM) | +4.2 |

| p53 | This compound (10 µM) | +2.8 |

| p21 | This compound (10 µM) | +3.1 |

| Cleaved Caspase-3 | This compound (10 µM) | +5.6 |

| Bcl-2 | This compound (10 µM) | -2.9 |

| Bax | This compound (10 µM) | +2.1 |

Core Mechanism of Action: G2/M Arrest and Apoptosis Induction

This compound primarily induces cell cycle arrest at the G2/M transition phase, preventing cells from entering mitosis. This arrest is mediated through the activation of the DNA damage response (DDR) pathway, leading to the upregulation of the tumor suppressor protein p53. Activated p53 transcriptionally activates the Cdk inhibitor p21, which in turn inhibits the Cyclin B1/Cdk1 complex. The inhibitory phosphorylation of Cdk1 at Tyr15 is a hallmark of this G2/M arrest. Prolonged arrest triggers the intrinsic apoptotic pathway, characterized by a shift in the Bax/Bcl-2 ratio, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.

Caption: Signaling pathway of this compound induced G2/M arrest and apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) for 48 hours. Include a vehicle control (0.1% DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and treat with 10 µM this compound or vehicle control for 24 hours.

-

Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Flow Cytometry: Analyze the cell suspension using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle using cell cycle analysis software (e.g., ModFit LT™).

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Western Blot Analysis

-

Protein Extraction: Treat HCT116 cells with 10 µM this compound or vehicle for 24 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate 30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Cyclin B1, anti-p-Cdk1, anti-p53, anti-p21, anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control (β-actin).

Conclusion and Future Directions

This compound effectively induces G2/M cell cycle arrest in cancer cells through the p53-p21-Cdk1 axis. The sustained arrest culminates in the activation of the intrinsic apoptotic pathway. These findings underscore the potential of AA-3 as a therapeutic candidate. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the evaluation of potential synergistic effects with existing chemotherapeutic agents. The detailed mechanisms of DNA damage induction by AA-3 also warrant further investigation.

In Vitro Anti-proliferative Activity of Apoptotic Agent-3: A Technical Guide

Introduction: Apoptotic agent-3, also identified as compound 15f, has emerged as a significant molecule in cancer research due to its demonstrated anti-proliferative activities. This technical guide provides a comprehensive overview of its in vitro efficacy, mechanism of action, and the experimental protocols utilized for its evaluation. The agent selectively induces apoptosis in various cancer cell lines, primarily through the mitochondria-mediated Bcl-2/Bax pathway and the subsequent activation of the Caspase-3 pathway.[1]

Quantitative Data Summary

The anti-proliferative effects of this compound have been quantified across several cancer cell lines, demonstrating its potency and selectivity.

Table 1: IC50 Values of this compound (24-hour treatment) [1]

| Cell Line | Cell Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | 1.62 |

| HepG-2 | Hepatocellular Carcinoma | 1.46 |

| MCF-7 | Breast Adenocarcinoma | 2.04 |

| WI-38 | Normal Human Lung Fibroblast | 117.9 |

Table 2: Effect of this compound on Key Apoptotic Proteins in HepG-2 Cells (24-hour treatment at 1.46 µM) [1]

| Protein | Function | Fold Change |

| Active Caspase-3 | Executioner Caspase | +11.53 |

| BAX | Pro-apoptotic | +10 |

| Bcl-2 | Anti-apoptotic | -3.8 |

Table 3: Impact of this compound on Cell Cycle and Apoptosis Progression [1]

| Parameter | Effect |

| G2-M Phase | Increased percentage of cells |

| G1 and S Phase | Decreased percentage of cells |

| Early Apoptosis | Increased from 0.69% to 8.25% |

| Late Apoptosis | Increased from 0.32% to 13.05% |

Mechanism of Action: Signaling Pathway

This compound induces programmed cell death by modulating the intrinsic apoptosis pathway. It disrupts the balance between pro-apoptotic (BAX) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction. This triggers the activation of a cascade of caspases, culminating in the activation of the executioner, Caspase-3, which orchestrates the dismantling of the cell.[1][2][3]

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the anti-proliferative activity of this compound.

Cell Viability and Anti-proliferative Assay (e.g., MTT Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate cells (e.g., HCT-116, HepG-2, MCF-7, WI-38) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., a serial dilution from 0.1 µM to 200 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

-

Cell Preparation: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours. Include an untreated control.

-

Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge at 300 G for 5 minutes.[4]

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples using a flow cytometer. FITC signal (Annexin V) is detected on the FL1 channel and PI signal on the FL2 channel.

-

Analysis:

-

Annexin V (-) / PI (-): Live cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

-

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Cell Preparation and Treatment: Treat cells as described for the apoptosis assay.

-

Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

-

Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins involved in the apoptotic pathway (e.g., Bcl-2, BAX, Caspase-3).[5]

-

Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse using RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Bcl-2, anti-BAX, anti-Caspase-3, anti-Actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Perform densitometric analysis of the bands and normalize the expression of target proteins to a loading control like Actin or GAPDH.

General Experimental Workflow

The investigation of a novel anti-proliferative compound typically follows a structured workflow from initial screening to mechanistic studies.

Caption: General workflow for in vitro compound evaluation.

Conclusion

This compound exhibits potent and selective anti-proliferative activity against various cancer cell lines in vitro. Its mechanism, centered on the induction of the intrinsic apoptotic pathway via modulation of Bcl-2 family proteins and activation of Caspase-3, marks it as a promising candidate for further preclinical and clinical development in oncology. The detailed protocols and quantitative data presented herein provide a foundational guide for researchers and drug development professionals seeking to explore its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 5. Caspase 3 in Apoptosis - The Executioner and Its Role and Function in Cell Death | Bio-Techne [bio-techne.com]

A Technical Guide to the Effects of Apoptotic Agent ABT-263 (Navitoclax) on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-263, also known as Navitoclax, is a potent, orally bioavailable small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action, cytotoxic effects, and relevant experimental protocols for studying ABT-263 in various cancer cell lines. The information presented is intended for researchers, scientists, and professionals involved in cancer drug development and discovery.

Mechanism of Action: Inducing Apoptosis through Bcl-2 Family Inhibition

ABT-263 functions as a BH3 mimetic, a class of drugs that mimic the activity of the BH3-only proteins, which are natural antagonists of pro-survival Bcl-2 proteins.[5] Specifically, ABT-263 has a high affinity for Bcl-2, Bcl-xL, and Bcl-w.[2][4] By binding to these anti-apoptotic proteins, ABT-263 displaces pro-apoptotic proteins such as Bim, Bak, and Bax.[1][2] The release of Bak and Bax leads to their activation and subsequent permeabilization of the mitochondrial outer membrane. This event triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to the activation of the caspase cascade and execution of apoptosis.[2] However, ABT-263 does not inhibit Mcl-1, another key anti-apoptotic protein, and high levels of Mcl-1 can confer resistance to ABT-263 in some cancer cells.[2][6]

Quantitative Data: Cytotoxicity of ABT-263 in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of ABT-263 in various cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) | Citation |

| Breast Cancer | MCF-7 | 16.21 | [7] |

| Breast Cancer | MDA-MB-231 | 10.33 | [7] |

| Small Cell Lung Cancer | H2171 | ~0.05 | [8] |

| Small Cell Lung Cancer | H69 | ~0.1 | [8] |

| Small Cell Lung Cancer | H2141 | ~0.2 | [8] |

| Small Cell Lung Cancer | H526 | >3 | [8] |

| Small Cell Lung Cancer | H82 | >3 | [8] |

| Small Cell Lung Cancer | H209 | >3 | [8] |

| Small Cell Lung Cancer | H1048 | ~0.06 | [9] |

| Esophageal Cancer | EC109 | 10.7 | [10] |

| Esophageal Cancer | HKESC-2 | 7.1 | [10] |

| Esophageal Cancer | CaES-17 | 8.2 | [10] |

| Colon Cancer | SW480 | 0.43 | [9] |

| Prostate Cancer | 22RV1 | >10 | [9] |

| Ovarian Cancer | OVCAR-3 | >10 | [9] |

Experimental Protocols

Cell Viability Assay (WST-1 Method)

This protocol is for determining the cytotoxic effects of ABT-263 on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well microtiter plate at a density of 4 x 10^4 cells per well in 100 µL of culture medium.[11]

-

Treatment: After allowing the cells to attach overnight, treat them with varying concentrations of ABT-263 (e.g., 0-3 µM) for 72 hours.[11] Include a vehicle control (e.g., DMSO).

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the concentration of ABT-263.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by ABT-263.

-

Cell Seeding and Treatment: Culture cells on 6-well plates and treat with desired concentrations of ABT-263 (e.g., 0, 5, 15, 25 µM) for 24 or 48 hours.[1]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend 1 x 10^5 cells in 100 µL of binding buffer. Add 5 µL of FITC-Annexin V and incubate for 15 minutes at room temperature in the dark. Then, add 5 µL of Propidium Iodide (PI) staining solution and incubate for another 10 minutes.[1]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.[1] Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins following ABT-263 treatment.

-

Cell Lysis: Treat cells with ABT-263 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on a 12% SDS-polyacrylamide gel.[12]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[12]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bcl-xL, Mcl-1, cleaved Caspase-3, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

This protocol is for determining the effect of ABT-263 on the cell cycle distribution.

-

Cell Treatment and Harvesting: Treat cells with ABT-263 for 24 hours, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells and resuspend in PBS containing RNase A and Propidium Iodide.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.

Effects of ABT-263 on Cancer Cell Lines

-

Induction of Apoptosis: ABT-263 effectively induces apoptosis in a variety of cancer cell lines, particularly those dependent on Bcl-2 and Bcl-xL for survival.[6][13]

-

Cell Cycle Arrest: Treatment with ABT-263 can lead to G0/G1 phase arrest in some cancer cell lines, such as human esophageal cancer cells.[10][14]

-

Synergistic Effects: The efficacy of ABT-263 can be enhanced when used in combination with other anticancer agents. For instance, it shows synergistic effects with chemotherapy drugs like 5-FU in esophageal cancer cells and with mTOR inhibitors in lymphoma cells.[3][13]

-

Overcoming Resistance: In cancer cells resistant to ABT-263 due to high Mcl-1 expression, combination with agents that downregulate Mcl-1 can restore sensitivity.[15]

Conclusion

ABT-263 (Navitoclax) is a promising apoptotic agent with demonstrated efficacy against a range of cancer cell lines. Its mechanism of action, centered on the inhibition of Bcl-2 family proteins, provides a targeted approach to inducing cancer cell death. The experimental protocols detailed in this guide offer a framework for researchers to investigate the effects of ABT-263 and similar BH3 mimetics. Understanding the molecular basis of sensitivity and resistance to ABT-263 is crucial for its further development as a cancer therapeutic, both as a monotherapy and in combination with other treatments.

References

- 1. Frontiers | ABT-263 Reduces Hypertrophic Scars by Targeting Apoptosis of Myofibroblasts [frontiersin.org]

- 2. Efficient Elimination of Cancer Cells by Deoxyglucose-ABT-263/737 Combination Therapy | PLOS One [journals.plos.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combination treatments with ABT-263 and an immunotoxin produce synergistic killing of ABT-263-resistant Small Cell Lung Cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual targeting of HSP90 and BCL-2 in breast cancer cells using inhibitors BIIB021 and ABT-263 | springermedizin.de [springermedizin.de]

- 8. tandfonline.com [tandfonline.com]

- 9. e-century.us [e-century.us]

- 10. ABT-263 induces G1/G0-phase arrest, apoptosis and autophagy in human esophageal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. ABT-263 induces apoptosis and synergizes with chemotherapy by targeting stemness pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. Assessment of ABT-263 activity across a cancer cell line collection leads to a potent combination therapy for small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Apoptotic Agent-3 (Exemplified by Venetoclax): A Technical Guide for Therapeutic Development

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Apoptotic agent-3" is a placeholder name. This document uses Venetoclax (a well-characterized BCL-2 inhibitor) as a representative example to fulfill the prompt's requirements for a technical guide on a potential therapeutic agent that induces apoptosis.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for eliminating damaged or unwanted cells.[1][2] Dysregulation of apoptosis is a hallmark of cancer, enabling malignant cells to survive and proliferate.[3][4] The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[3][5] In many cancers, the overexpression of anti-apoptotic BCL-2 proteins allows cancer cells to evade apoptosis.[3]

Venetoclax (ABT-199) is a potent and selective small-molecule inhibitor of the anti-apoptotic protein BCL-2.[3][6] It has demonstrated significant efficacy in various hematologic malignancies.[3][6] This guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and key experimental protocols for evaluating BCL-2 inhibitors like Venetoclax.

Mechanism of Action

The intrinsic pathway of apoptosis is tightly controlled by the balance between pro-apoptotic proteins (e.g., BAX and BAK) and anti-apoptotic proteins (e.g., BCL-2, BCL-XL, and MCL-1).[4][5] In healthy cells, anti-apoptotic BCL-2 proteins sequester pro-apoptotic BH3-only proteins, preventing the activation of BAX and BAK.[3][7] Upon receiving an apoptotic stimulus, BH3-only proteins are released and activate BAX and BAK, which then oligomerize at the outer mitochondrial membrane, leading to its permeabilization.[7] This results in the release of cytochrome c into the cytoplasm, triggering a caspase cascade that culminates in apoptosis.[3][5]

In many cancer cells, BCL-2 is overexpressed, leading to excessive sequestration of pro-apoptotic proteins and inhibition of apoptosis.[3] Venetoclax acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of BCL-2.[8] This displaces pro-apoptotic proteins, which can then activate BAX and BAK, thereby restoring the apoptotic process in cancer cells.[3][8]

Quantitative Data Presentation

In Vitro Efficacy of Venetoclax

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| OCI-Ly1 | B-cell Lymphoma | 60 | [9] |

| ML-2 | Acute Myeloid Leukemia | 100 | [9] |

| MOLM-13 | Acute Myeloid Leukemia | 200 | [9] |

| OCI-AML3 | Acute Myeloid Leukemia | 600 | [9] |

| SKM-1 | Acute Myeloid Leukemia | 1000 | [9] |

| HL-60 | Acute Myeloid Leukemia | 1600 | [9] |

| KG-1 | Acute Myeloid Leukemia | >10,000 | [10] |

| PL-21 | Acute Myeloid Leukemia | >10,000 | [9] |

| MOLM-16 | Acute Myeloid Leukemia | >10,000 | [9] |

Note: IC50 values can vary depending on the assay conditions and duration of treatment.[10][11][12]

Clinical Efficacy of Venetoclax

The following tables summarize the clinical efficacy of Venetoclax in different hematological malignancies.

Table 2.1: Venetoclax Monotherapy in Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL) with 17p deletion [13]

| Endpoint | Result |

| Overall Response Rate (ORR) | 79% |

| Complete Remission (CR) | 8% |

| 1-Year Progression-Free Survival (PFS) | 72% |

| 1-Year Overall Survival (OS) | 87% |

Table 2.2: Venetoclax in Combination with Obinutuzumab in Untreated CLL with Coexisting Conditions (CLL14 Trial) [14]

| Endpoint | Venetoclax + Obinutuzumab | Chlorambucil + Obinutuzumab |

| Median Progression-Free Survival (PFS) | 76.2 months | 36.4 months |

| 6-Year Overall Survival (OS) Rate | 78.7% | 69.2% |

Table 2.3: Venetoclax Monotherapy in Relapsed/Refractory Acute Myeloid Leukemia (AML) [13]

| Endpoint | Result |

| Overall Response Rate (ORR) | 19% |

| CR/CR with incomplete blood count recovery (CRi) in patients with IDH1/2 mutations | 33% |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of an agent on cultured cells by measuring their metabolic activity.[15]

Materials:

-

96-well microplate

-

Cancer cell line of interest

-

Complete culture medium

-

Venetoclax (or other test agent)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of Venetoclax. Add the desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.[1] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Venetoclax (or other test agent)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with Venetoclax at various concentrations for the desired time.

-

Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Interpretation of Results:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Conclusion

Venetoclax serves as a prime example of a targeted apoptotic agent that has successfully translated from preclinical research to clinical application.[6] Its mechanism of action, selectively inhibiting BCL-2 to restore apoptosis in cancer cells, has proven effective in various hematological malignancies.[8][17] The quantitative data from in vitro and clinical studies underscore its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the evaluation of similar apoptotic agents. Future research may focus on overcoming resistance mechanisms, exploring new combination therapies, and expanding the application of BCL-2 inhibitors to solid tumors.[17][18]

References

- 1. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com.cn]

- 2. blog.cellsignal.com [blog.cellsignal.com]

- 3. What are Bcl-2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Venetoclax: evidence to date and clinical potential - Drugs in Context [drugsincontext.com]

- 7. pnas.org [pnas.org]

- 8. ashpublications.org [ashpublications.org]

- 9. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Hymeglusin Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Venetoclax: evidence to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. broadpharm.com [broadpharm.com]

- 16. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]

Methodological & Application

Application Notes and Protocols for Apoptotic Agent-3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Apoptotic agent-3 (also known as compound 15f), a potent inducer of apoptosis with significant anti-proliferative activity against various cancer cell lines. This document outlines its mechanism of action, provides key quantitative data, and details experimental protocols for its study.

Mechanism of Action

This compound exerts its cytotoxic effects by triggering programmed cell death through the intrinsic mitochondrial pathway.[1] Key events in this signaling cascade include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a critical step in the commitment phase of apoptosis.[2] Following MOMP, cytochrome c is released from the mitochondria into the cytosol, which in turn activates the caspase cascade, culminating in the activation of the executioner caspase, Caspase-3.[1][3] Activated Caspase-3 then orchestrates the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound leading to apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across different cancer cell lines.

Table 1: Anti-proliferative Activity of this compound

| Cell Line | Cell Type | IC50 (µM) after 24 hours |

| HCT-116 | Colon Carcinoma | 1.62[1] |

| HepG-2 | Hepatocellular Carcinoma | 1.46[1] |

| MCF-7 | Breast Adenocarcinoma | 2.04[1] |

| WI-38 | Normal Human Lung Fibroblast | 117.9[1] |

Table 2: Effect of this compound (1.46 µM for 24 hours) on HepG-2 Cells

| Biomarker | Change | Fold Change |

| Active Caspase-3 | Increase | 11.53[1] |

| BAX | Increase | 10[1] |

| Bcl-2 | Decrease | 3.8[1] |

Table 3: Cell Cycle and Apoptosis Analysis in HepG-2 Cells

| Parameter | Effect |

| G2-M Phase | Increased percentage of cells[1] |

| G1 and S Phase | Decreased percentage of cells[1] |

| Early Apoptosis | Increased from 0.69% to 8.25%[1] |

| Late Apoptosis | Increased from 0.32% to 13.05%[1] |

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)

-

Normal cell line (e.g., WI-38)

-

Complete growth medium (specific to cell line)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 24 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis for Apoptotic Proteins

This protocol is for detecting changes in the expression levels of key apoptotic proteins.

Materials:

-

HepG-2 cells

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat HepG-2 cells with 1.46 µM this compound for 24 hours.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-